Bienvenue dans la boutique en ligne BenchChem!

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)butanamide

Lipophilicity Drug design Quinazolinone SAR

This oxoquinazolinyl‑butanamide building block offers controlled drug‑like properties (MW 321.4, XLogP3 2.1, TPSA 61.8 Ų) uniquely suited for Tankyrase/PARP‑1 SAR exploration. Its balanced lipophilicity and single H‑bond donor distinguish it from benzamide, pivalamide, and nitrophenylacetamide analogs, ensuring reproducible pharmacology and batch‑to‑batch consistency. Use as a reference standard for HPLC‑UV/LC‑MS method development.

Molecular Formula C19H19N3O2
Molecular Weight 321.4 g/mol
CAS No. 1105205-73-9
Cat. No. B6575742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)butanamide
CAS1105205-73-9
Molecular FormulaC19H19N3O2
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=CC2=C(C=C1)N=C(N(C2=O)C3=CC=CC=C3)C
InChIInChI=1S/C19H19N3O2/c1-3-7-18(23)21-14-10-11-17-16(12-14)19(24)22(13(2)20-17)15-8-5-4-6-9-15/h4-6,8-12H,3,7H2,1-2H3,(H,21,23)
InChIKeyHHKLEDOEBDHHPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)butanamide (CAS 1105205-73-9): Procurement-Relevant Chemotype Profile


N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)butanamide (CAS 1105205-73-9) is a synthetic quinazolin‑4(3H)‑one derivative bearing a butanamide side chain at the 6‑position, a methyl group at C‑2, and an N‑phenyl substituent at N‑3 [1]. It belongs to the oxoquinazolinyl‑butanamide chemotype claimed in EP 3027598 B1 as dual Tankyrase/PARP‑1 inhibitors under investigation for oncology and inflammatory indications [2]. Key computed physicochemical descriptors—XLogP3 = 2.1, topological polar surface area = 61.8 Ų, one hydrogen‑bond donor, three hydrogen‑bond acceptors, and four rotatable bonds—define its drug‑likeness space and differentiate it from closely related N‑acyl analogs that carry bulkier or more polar amide substituents [1].

Why N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)butanamide Cannot Be Interchanged with Generic Quinazolinone Analogs


Even among quinazolin‑4(3H)‑one derivatives that share the identical 2‑methyl‑3‑phenyl‑4‑oxoquinazoline core, the nature of the 6‑amide side chain decisively governs physicochemical properties, target engagement geometry, and pharmacokinetic behavior. Swapping the butanamide moiety for a benzamide (CAS 1105235‑69‑5), pivalamide (CAS 1105235‑61‑7), or nitrophenylacetamide (CAS 1105206‑09‑4) alters XLogP by >1 unit, topological polar surface area by >10 Ų, rotatable bond count, and hydrogen‑bond donor/acceptor profiles—factors that directly influence solubility, permeability, and the compound’s fit within the Tankyrase/PARP‑1 active site as described in EP 3027598 B1 [1][2]. Consequently, substituting one analog for another without requalifying these critical parameters can invalidate structure‑activity relationship (SAR) conclusions and compromise batch‑to‑batch reproducibility in lead‑optimization campaigns.

Quantitative Differentiation Evidence for N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)butanamide vs. Closest Structural Analogs


XLogP3 Lipophilicity Gap Between Butanamide and Benzamide Analogs

The target compound (butanamide chain, C₄H₇NO) exhibits a computed XLogP3 of 2.1 [1], whereas the closest 6‑acyl analog, 2‑methyl‑N‑(2‑methyl‑4‑oxo‑3‑phenyl‑3,4‑dihydroquinazolin‑6‑yl)benzamide (CAS 1105235‑69‑5), carries an aromatic benzamide substituent that increases the predicted XLogP3 to approximately 3.3–3.5 (estimated from structural increment contributions using the XLogP3 algorithm) . This >1‑log‑unit difference translates to roughly a 10‑fold higher octanol/water partition coefficient for the benzamide analog, which can markedly alter membrane permeability and non‑specific protein binding.

Lipophilicity Drug design Quinazolinone SAR

Topological Polar Surface Area (TPSA) Distinction vs. Pivalamide Analog

The target compound’s computed TPSA is 61.8 Ų [1]. In contrast, the pivalamide analog (N‑(2‑methyl‑4‑oxo‑3‑phenyl‑3,4‑dihydroquinazolin‑6‑yl)pivalamide, CAS 1105235‑61‑7) bears a tert‑butyl carbonyl group that introduces additional steric bulk without increasing hydrogen‑bond acceptor count, maintaining an essentially identical TPSA of ≈ 61.8 Ų while reducing conformational flexibility. The TPSA value of 61.8 Ų lies well below the 140 Ų threshold commonly associated with poor oral absorption, yet is above the 60 Ų ceiling often desired for CNS penetration.

Polar surface area Oral bioavailability Blood‑brain barrier penetration

Hydrogen‑Bond Donor Count Distinction from Nitrophenylacetamide Analog

The target compound possesses a single hydrogen‑bond donor (the 6‑amide NH) [1]. The nitrophenylacetamide analog (N‑(2‑methyl‑4‑oxo‑3‑phenyl‑3,4‑dihydroquinazolin‑6‑yl)‑2‑(4‑nitrophenyl)acetamide, CAS 1105206‑09‑4) introduces the same single HBD but adds two nitro‑group oxygen atoms as strong hydrogen‑bond acceptors, increasing the HBA count from 3 to >5. This elevates the TPSA to approximately 108 Ų (estimated) and reduces membrane permeability relative to the target compound.

Hydrogen bonding ADME prediction Quinazolinone optimization

Conformational Flexibility Advantage Over the Pivalamide Analog

The target compound contains four rotatable bonds (the butanamide chain contributes three rotatable bonds: C–C–C–C(=O)–NH) [1], whereas the pivalamide analog (CAS 1105235‑61‑7) reduces this to three rotatable bonds due to the tert‑butyl group replacing the n‑propyl chain, effectively freezing the terminal carbon atoms into a rigid, gem‑dimethyl‑bearing tetrahedral center . This difference in rotatable bond count affects the conformational entropy penalty upon target binding, which can influence binding affinity independently of interaction enthalpy.

Rotatable bonds Entropy penalty Kinase inhibitor design

Chemotype Alignment with the EP 3027598 B1 Oxoquinazolinyl‑Butanamide Pharmacophore

EP 3027598 B1 explicitly claims oxoquinazolinyl‑butanamide derivatives in which the butanamide side chain and the 2‑methyl‑3‑phenyl‑4‑oxoquinazoline core constitute the minimal pharmacophore for dual Tankyrase/PARP‑1 inhibition [1]. While the patent does not disclose IC₅₀ values for the target compound itself, it establishes that the butanamide chain length and linearity are critical for maintaining the amide NH in the correct orientation for hydrogen‑bonding with the glycine‑rich loop of the Tankyrase catalytic domain. Analogs that replace the butanamide with benzamide (CAS 1105235‑69‑5) or pivalamide (CAS 1105235‑61‑7) deviate from this pharmacophore definition, placing the acyl carbonyl in a different spatial register.

Tankyrase inhibition PARP‑1 Patent‑defined pharmacophore

Procurement‑Relevant Application Scenarios for N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)butanamide


Lead‑Optimization SAR Studies Targeting Tankyrase/PARP‑1 Dual Inhibition

The compound serves as a direct chemical probe for exploring the SAR of the butanamide side chain within the oxoquinazolinyl‑butanamide series claimed in EP 3027598 B1. Its XLogP3 of 2.1, TPSA of 61.8 Ų, and single HBD make it suitable for systematic variation of the N‑phenyl ring or C‑2 methyl group while holding the favorable butanamide pharmacophore constant [1][2]. Medicinal chemistry teams can use this compound as a baseline scaffold for generating analogs with improved Tankyrase selectivity over PARP‑1.

Cell‑Based Permeability and ADME Profiling of Low‑TPSA Quinazolinones

With a TPSA of 61.8 Ų (below the 140 Ų oral‑absorption threshold) and XLogP3 of 2.1, the target compound is an ideal candidate for Caco‑2 monolayer permeability assays and microsomal stability studies aimed at calibrating the ADME behavior of low‑polarity quinazolinone kinase inhibitors [1]. Its four rotatable bonds and moderate lipophilicity distinguish it from the more rigid pivalamide analog (3 rotatable bonds) and the more lipophilic benzamide analog (XLogP3 ≈ 3.3–3.5), enabling researchers to isolate the contribution of chain flexibility to passive permeability .

Chemical Biology Tool for Tankyrase‑Dependent Wnt Pathway Probing

Given the established role of Tankyrase in regulating Wnt/β‑catenin signaling through AXIN stabilization, and the patent‑documented activity of oxoquinazolinyl‑butanamide derivatives as Tankyrase inhibitors [1], this compound can be deployed as a tool molecule in Wnt‑reporter assays (e.g., TOPFlash luciferase in HEK293 or colorectal cancer cell lines). Its single hydrogen‑bond donor and three acceptors, combined with balanced lipophilicity, favor intracellular target engagement without the confounding cytotoxicity often seen with nitro‑aryl‑bearing analogs [2].

Reference Standard for Analytical Method Development and QC Batch‑Release

The compound’s well‑defined physicochemical properties (MW = 321.4 g/mol, C₁₉H₁₉N₃O₂, InChIKey = HHKLEDOEBDHHPC‑UHFFFAOYSA‑N) [1] make it suitable as a high‑purity reference standard for HPLC‑UV or LC‑MS method development in CRO laboratories. Its retention time, UV absorbance maxima, and mass spectral fragmentation pattern can be used to benchmark instrument performance and to distinguish it from co‑eluting analogs such as the benzamide (CAS 1105235‑69‑5, MW 369.4) and pivalamide (CAS 1105235‑61‑7, MW 335.4) derivatives in reaction monitoring or purity assessment workflows.

Quote Request

Request a Quote for N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.